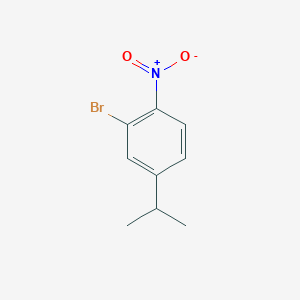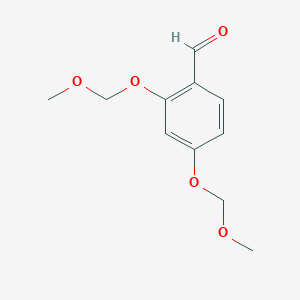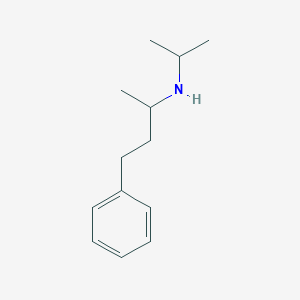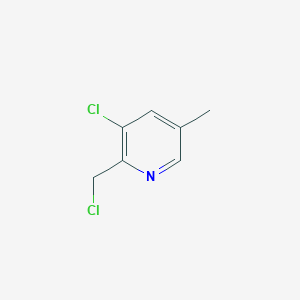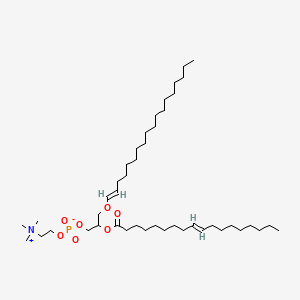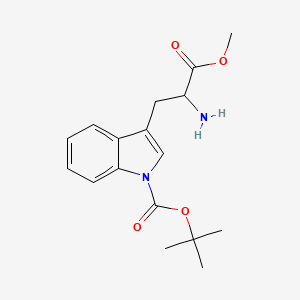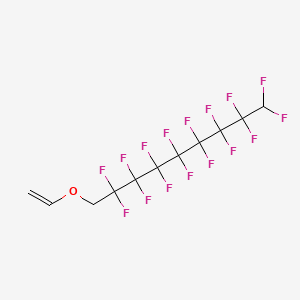
Itic-M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Itic-M involves a Knoevenagel condensation reaction. The process starts with the preparation of the core structure, indacenodithienothiophene, which is then functionalized with various side chains and end-capping groups. Industrial production methods typically involve high-throughput techniques such as blade coating, which allows for the fabrication of solar cells with high power conversion efficiencies .
Analyse Chemischer Reaktionen
Itic-M undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the electronic properties of this compound, affecting its performance in solar cells.
Substitution: Substitution reactions, particularly on the phenyl rings, can lead to the formation of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Itic-M has a wide range of scientific research applications, including:
Biology: Research is ongoing to explore the potential biological applications of this compound, particularly in the field of bioelectronics.
Medicine: While not yet widely used in medicine, this compound’s unique electronic properties make it a candidate for future medical applications.
Wirkmechanismus
The mechanism of action of Itic-M in organic solar cells involves its role as an electron acceptor. This compound forms an alloy-like composite with other materials, such as Y6, but leaves individual Y6 acceptors to conduct charge transfer with polymer donors like PM6. This improves the open-circuit voltage (Voc) but may decrease the short-circuit current (Jsc) due to poor charge transfer capacity of this compound . The energy transfer from the polymer donor to this compound exists in the active layers, which can suppress exciton dissociation .
Vergleich Mit ähnlichen Verbindungen
Itic-M is part of the ITIC family of non-fullerene acceptors, which also includes compounds like ITIC, ITIC-Th, and ITIC-2F. Compared to these compounds, this compound has a higher energy level with an elevated lowest unoccupied molecular orbital (LUMO) level, which increases the open-circuit voltage for organic photovoltaic devices . Other similar compounds include O-IDTBR, EH-IDTBR, and O-IDFBR, which have variations in their side chains and end-capping groups . The main differences between these compounds lie in their electronic properties, solubility, and miscibility with polymer donors .
Eigenschaften
Molekularformel |
C96H86N4O2S4 |
|---|---|
Molekulargewicht |
1456.0 g/mol |
IUPAC-Name |
2-[(2Z)-2-[[20-[(Z)-[3-(dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C96H86N4O2S4/c1-7-11-15-19-23-61-29-37-67(38-30-61)95(68-39-31-62(32-40-68)24-20-16-12-8-2)81-53-78-82(54-77(81)91-87(95)93-83(105-91)51-71(103-93)49-79-85(65(55-97)56-98)75-47-59(5)27-45-73(75)89(79)101)96(69-41-33-63(34-42-69)25-21-17-13-9-3,70-43-35-64(36-44-70)26-22-18-14-10-4)88-92(78)106-84-52-72(104-94(84)88)50-80-86(66(57-99)58-100)76-48-60(6)28-46-74(76)90(80)102/h27-54H,7-26H2,1-6H3/b79-49-,80-50- |
InChI-Schlüssel |
POPQTDZOTZRWQX-SLEPYUFOSA-N |
Isomerische SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=C(C7=O)C=CC(=C8)C)C(C9=C4SC1=C9SC(=C1)/C=C\1/C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=C(C7=O)C=CC(=C8)C)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


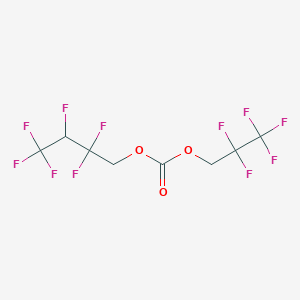
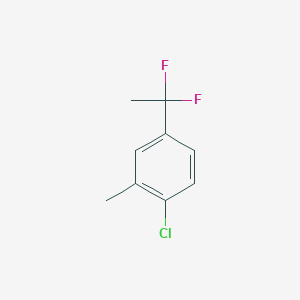
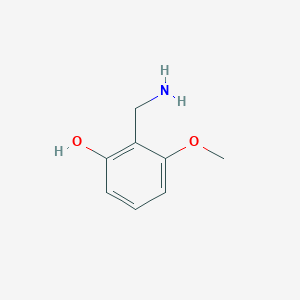
![5H-Spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12090479.png)
![2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid](/img/structure/B12090483.png)
